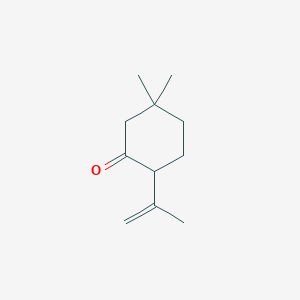![molecular formula C23H34O2S2 B12523740 1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate CAS No. 672965-31-0](/img/structure/B12523740.png)
1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2,2’-Bithiophen]-5-yl)propyl 2-butyloctanoate is an organic compound that features a bithiophene moiety linked to a propyl chain, which is further esterified with 2-butyloctanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bithiophen]-5-yl)propyl 2-butyloctanoate typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Propyl Chain: The bithiophene moiety is then functionalized with a propyl chain through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the propyl-bithiophene intermediate with 2-butyloctanoic acid using a catalyst such as sulfuric acid or a more environmentally friendly alternative like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-([2,2’-Bithiophen]-5-yl)propyl 2-butyloctanoate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
1-([2,2’-Bithiophen]-5-yl)propyl 2-butyloctanoate has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Acts as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological systems due to its unique structural properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-([2,2’-Bithiophen]-5-yl)propyl 2-butyloctanoate involves its interaction with specific molecular targets and pathways. The bithiophene moiety can interact with electron-rich or electron-deficient sites in biological molecules, potentially affecting their function. The ester linkage allows for hydrolysis under physiological conditions, releasing the active bithiophene unit.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler analog with similar electronic properties but lacking the ester and propyl functionalities.
Thiophene-2-carboxylic acid: Contains a thiophene ring with a carboxylic acid group, offering different reactivity and applications.
Uniqueness
1-([2,2’-Bithiophen]-5-yl)propyl 2-butyloctanoate is unique due to its combination of a bithiophene core with a long-chain ester, providing distinct physical and chemical properties that can be tailored for specific applications in materials science and biology.
Propriétés
Numéro CAS |
672965-31-0 |
|---|---|
Formule moléculaire |
C23H34O2S2 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
1-(5-thiophen-2-ylthiophen-2-yl)propyl 2-butyloctanoate |
InChI |
InChI=1S/C23H34O2S2/c1-4-7-9-10-13-18(12-8-5-2)23(24)25-19(6-3)20-15-16-22(27-20)21-14-11-17-26-21/h11,14-19H,4-10,12-13H2,1-3H3 |
Clé InChI |
LZXWCFOEOGMESM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)C(=O)OC(CC)C1=CC=C(S1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate](/img/structure/B12523663.png)




![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)](/img/structure/B12523712.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)

![1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL](/img/structure/B12523731.png)



![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)
